![molecular formula C19H16ClFN2O3 B2866191 Methyl 8-chloro-4-{[1-(4-fluorophenyl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate CAS No. 1251568-93-0](/img/no-structure.png)

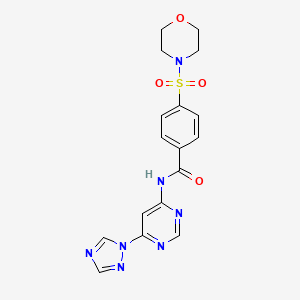

Methyl 8-chloro-4-{[1-(4-fluorophenyl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 8-chloro-4-{[1-(4-fluorophenyl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate” is a quinoline derivative. Quinolines are aromatic compounds that are often used in medicinal chemistry due to their wide range of pharmacological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, which is a fused ring system containing a benzene ring and a pyridine ring. The compound also contains chloro, fluoro, amine, and ester functional groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the amine group could participate in reactions with acids, while the ester group could undergo hydrolysis .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine and ester groups could influence its solubility in different solvents .Applications De Recherche Scientifique

Synthesis and Transformations

Quinoline derivatives are explored for their potential as efficient fluorophores, antioxidants, and radioprotectors due to their unique structural and electronic properties. The synthesis of new quinoline derivatives involves reactions of 2-chloro-4-methylquinolines with aminobenzoic acids or ethyl 4-aminobenzoate, resulting in compounds with high yields and potential for further applications in biochemistry and medicine (Aleksanyan & Hambardzumyan, 2013).

Applications in Dyes and Fluorescent Materials

Ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates have been synthesized and investigated for their potential application in liquid crystal displays. These new dyes exhibit very good orientation parameters in nematic liquid crystal, indicating their high potential for use in advanced display technologies (Bojinov & Grabchev, 2003).

Novel Antibacterial Agents

A novel 8-chloroquinolone derivative has shown extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria, including clinical isolates of Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus. This underscores the potential of quinoline derivatives as powerful antibacterial agents (Kuramoto et al., 2003).

Photovoltaic and Optical Properties

Quinoline derivatives have also been studied for their photovoltaic properties and applications in organic–inorganic photodiode fabrication. The electrical properties and photovoltaic performance of quinoline derivative films highlight their potential in the development of new photodiode devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Mécanisme D'action

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 8-chloro-4-{[1-(4-fluorophenyl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate involves the condensation of 4-fluoroacetophenone with ethyl 8-chloro-4-oxo-1,2-dihydroquinoline-3-carboxylate, followed by reduction of the resulting imine with sodium borohydride and subsequent esterification with methyl chloroformate.", "Starting Materials": [ "4-fluoroacetophenone", "ethyl 8-chloro-4-oxo-1,2-dihydroquinoline-3-carboxylate", "sodium borohydride", "methyl chloroformate" ], "Reaction": [ "Step 1: Condensation of 4-fluoroacetophenone with ethyl 8-chloro-4-oxo-1,2-dihydroquinoline-3-carboxylate in the presence of a base such as potassium carbonate to form the imine intermediate.", "Step 2: Reduction of the imine intermediate with sodium borohydride in methanol to form the corresponding amine.", "Step 3: Esterification of the amine with methyl chloroformate in the presence of a base such as triethylamine to form the final product, Methyl 8-chloro-4-{[1-(4-fluorophenyl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate." ] } | |

Numéro CAS |

1251568-93-0 |

Formule moléculaire |

C19H16ClFN2O3 |

Poids moléculaire |

374.8 |

Nom IUPAC |

methyl 8-chloro-4-[1-(4-fluorophenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C19H16ClFN2O3/c1-10(11-6-8-12(21)9-7-11)22-17-13-4-3-5-14(20)16(13)23-18(24)15(17)19(25)26-2/h3-10H,1-2H3,(H2,22,23,24) |

Clé InChI |

IOFMRFKSBDLTNF-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=C(C=C1)F)NC2=C(C(=O)NC3=C2C=CC=C3Cl)C(=O)OC |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[[(5-Methyl-1,2-oxazol-3-yl)amino]-pyridin-2-ylmethyl]quinolin-8-ol](/img/structure/B2866108.png)

![2-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B2866111.png)

![4-[4-(tert-Butoxycarbonylamino)piperidin-1-yl]methylbenzoic acid](/img/structure/B2866112.png)

![8-((7-(2-fluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2866114.png)

![4-(2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamido)benzamide](/img/structure/B2866116.png)

![[6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol](/img/structure/B2866117.png)

![1-Azabicyclo[2.2.1]heptan-4-ol;hydrochloride](/img/structure/B2866120.png)

![N-(3-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2866121.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2866123.png)

![Diethyl 2-{[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]methylene}malonate](/img/structure/B2866127.png)